molecular formula C17H15Cl2N3O3 B14448645 Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- CAS No. 74088-33-8

Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-

Cat. No.: B14448645
CAS No.: 74088-33-8
M. Wt: 380.2 g/mol
InChI Key: WGSHSJUOIYJNFV-UHFFFAOYSA-N
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Description

Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique molecular structure, which includes an acetamide group, an aminoacetyl group, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Aminoacetyl Intermediate: This step involves the reaction of glycine with acetic anhydride to form N-acetylglycine.

    Introduction of the Chlorobenzoyl Group: The N-acetylglycine is then reacted with 4-chloro-2-(2-chlorobenzoyl)chloride in the presence of a base such as pyridine to introduce the chlorobenzoyl group.

    Final Coupling Reaction: The resulting intermediate is then coupled with an appropriate amine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the aminoacetyl and additional chlorobenzoyl groups.

    Benzamide, 4-chloro-: Contains a benzamide group with a single chlorine substitution.

    Acetanilide, 4-chloro-: Similar to acetamide but with an aniline group instead of the aminoacetyl group.

Uniqueness

Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the aminoacetyl and chlorobenzoyl groups allows for a wider range of chemical modifications and interactions compared to similar compounds.

Properties

74088-33-8

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)anilino]acetyl]acetamide

InChI

InChI=1S/C17H15Cl2N3O3/c18-10-5-6-14(21-9-16(24)22-15(23)8-20)12(7-10)17(25)11-3-1-2-4-13(11)19/h1-7,21H,8-9,20H2,(H,22,23,24)

InChI Key

WGSHSJUOIYJNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CN)Cl

Origin of Product

United States

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